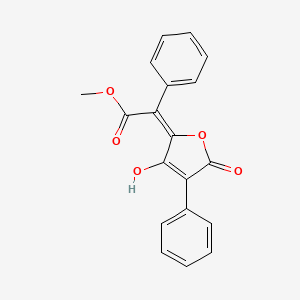
火狐素
描述
Vulpinic acid is a natural product first found in lichens . It is a simple methyl ester derivative of its parent compound, pulvinic acid, and a close relative of pulvinone . As an isolated, purified substance, it is bright yellow in color . The roles of vulpinic acid are not fully established, but may include properties that make it an antifeedant for herbivores . The compound is relatively toxic to mammals .
Synthesis Analysis
Vulpinic acid is derived biosynthetically by esterification from pulvinic acid . Pulvinate itself derives from the aromatic amino acids phenylalanine and tyrosine, via dimerization and oxidative ring-cleavage of aryl pyruvic acids . There have been several chemical syntheses reported for vulpinic acid .Molecular Structure Analysis
The molecular formula of Vulpinic acid is C19H14O5 . The IUPAC name is Methyl (E)-(5-hydroxy-3-oxo-4-phenylfuran-2(3H)-ylidene)phenylacetate .Chemical Reactions Analysis
Vulpinic acid has been found to have significant effects on different cancer cells . It inhibits cell proliferation and invasion, inhibits tumor growth, and stimulates apoptosis .Physical And Chemical Properties Analysis
Vulpinic acid has a molar mass of 322.316 g·mol−1 . It is a butenolide .科学研究应用
Specific Scientific Field
This application falls under the field of Oncology , specifically Breast Cancer Research .
Summary of the Application
Vulpinic acid has been studied for its potential role in the treatment of breast cancer. It is a natural compound extracted from lichen species and has shown anticancer effects on different cancer cells .
Methods of Application or Experimental Procedures
The study examined the effects of vulpinic acid on the miRNA levels of breast cancer (MCF-7) cells and its relationship with cell proliferation and apoptosis levels. The antiproliferative effect of vulpinic acid was screened against MCF-7 breast cancer cells and MCF-12A breast epithelial cells using the xCELLigence real-time cell analysis system .
Results or Outcomes
The study revealed that vulpinic acid inhibits the expression of 12 miRNAs and suppresses breast cancer cell proliferation. It may downregulate the expression of 12 miRNAs by repressing the FOXO-3 gene. The miRNA targets were mainly found to play a role in the apoptosis, cell cycle, and MAPK pathways .
Melanoma Treatment
Specific Scientific Field
This application falls under the field of Dermatology , specifically Melanoma Research .
Summary of the Application
Vulpinic acid has been studied for its potential role in the treatment of melanoma. It is a natural compound extracted from lichen species and has shown anticancer effects on different cancer cells .
Methods of Application or Experimental Procedures
After 24 hours of incubation, A-375 melanoma cells and melanocyte cells were treated with IC50 concentration of vulpinic acid for 30 hours .
Results or Outcomes
The viability of A-375 melanoma cells was significantly reduced to 53.03% at IC50 concentration of vulpinic acid .
Stem Cell Differentiation
Specific Scientific Field
This application falls under the field of Stem Cell Research .
Summary of the Application
Vulpinic acid has been studied for its role in controlling stem cell fate towards osteogenesis and adipogenesis . It is a natural compound extracted from lichen species and has shown effects on different cell types .
Methods of Application or Experimental Procedures
The study examined the effects of vulpinic acid on the differentiation of mesenchymal stem cells and hypertrophic adipocytes .
Results or Outcomes
The findings reveal the multiple actions of vulpinic acid in two stages of differentiation, promoting the osteogenesis of mesenchymal stem cells and decreasing hypertrophic adipocytes . This can provide experimental evidence for the novel metabolic advantages of vulpinic acid .
Antibacterial Activity
Specific Scientific Field
This application falls under the field of Microbiology , specifically Antibacterial Research .
Summary of the Application
Vulpinic acid has been studied for its potential role in combating bacterial infections. It is a natural compound extracted from lichen species and has shown antibacterial effects on different bacterial strains .
Methods of Application or Experimental Procedures
The study examined the effects of vulpinic acid on methicillin-resistant Staphylococcus aureus (MRSA). The antibacterial activity of vulpinic acid was screened against MRSA using various microbiological techniques .
Results or Outcomes
The study revealed that vulpinic acid targets cell membrane and cell division processes in methicillin-resistant Staphylococcus aureus (MRSA) . This suggests that vulpinic acid could be a potential candidate for the development of new antibacterial drugs .
属性
IUPAC Name |
methyl (2E)-2-(3-hydroxy-5-oxo-4-phenylfuran-2-ylidene)-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O5/c1-23-18(21)15(13-10-6-3-7-11-13)17-16(20)14(19(22)24-17)12-8-4-2-5-9-12/h2-11,20H,1H3/b17-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZRMXULWNMRAE-BMRADRMJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C1C(=C(C(=O)O1)C2=CC=CC=C2)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/1\C(=C(C(=O)O1)C2=CC=CC=C2)O)/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601027308 | |
| Record name | Vulpinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601027308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vulpinic acid | |
CAS RN |
521-52-8, 73622-57-8 | |
| Record name | Vulpinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=521-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vulpinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073622578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | vulpinic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5897 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Vulpinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601027308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-(3,5-dioxo-4-phenyl-2-furylidene)-2-phenylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.560 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



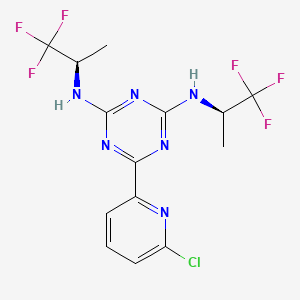
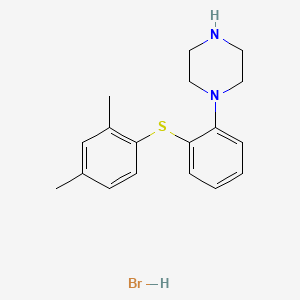
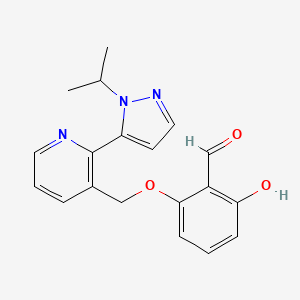
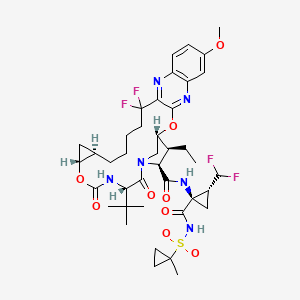

![{(2E)-2-[(2E)-(4-isopropylbenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B611713.png)
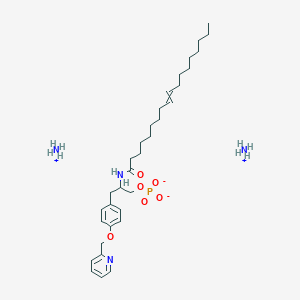
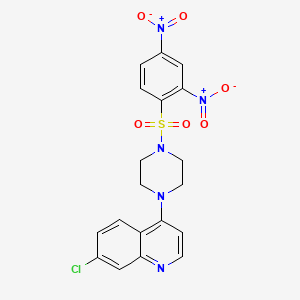
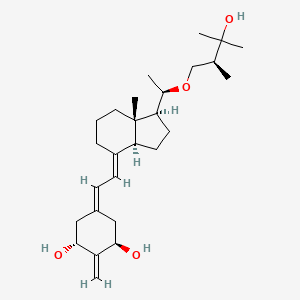
![Dimethyl-[4-(4-octylphenyl)cyclohexyl]-propylazanium;iodide](/img/structure/B611720.png)